molecular formula C25H20ClNO4S B2768562 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 899760-07-7

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2768562
CAS No.: 899760-07-7
M. Wt: 465.95
InChI Key: FPBOYOLWHUIXFQ-UHFFFAOYSA-N
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Description

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include 6-chloroquinoline and 4-ethoxybenzaldehyde. The tosylation of quinoline and subsequent condensation with 4-ethoxybenzaldehyde under acidic or basic conditions can yield the desired product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a template for designing new therapeutic agents targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Tosylquinoline derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a chloro group, tosyl group, and ethoxyphenyl moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBOYOLWHUIXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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